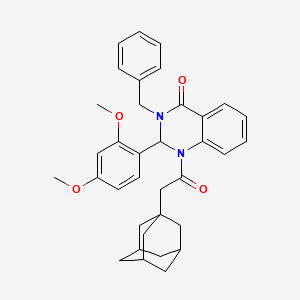![molecular formula C50H52N4O2 B14283267 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 136662-60-7](/img/structure/B14283267.png)
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its four anilino groups substituted at the 1, 4, 5, and 8 positions of the anthracene-9,10-dione core. It is known for its vibrant color and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione typically involves a multi-step process. One common method starts with 1,4,5,8-tetrachloroanthraquinone as the starting material. The first step involves a four-fold Buchwald-Hartwig amination reaction with 4-isopropylaniline, resulting in the intermediate 1,4,5,8-tetrakis[(4-isopropylphenyl)amino]anthracene-9,10-dione. This intermediate is then subjected to a microwave-assisted Knoevenagel reaction with diethyl malonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a dye in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetrachloroanthraquinone: A precursor in the synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione.
Perylenecarboximide Dyes: Similar in terms of photostability and applications in organic electronics.
Quinacridone: Another anthraquinone derivative used in pigments and dyes.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and ability to interact with biological molecules. Its versatility in various chemical reactions and applications in multiple fields make it a valuable compound for both research and industrial purposes .
Propriétés
Numéro CAS |
136662-60-7 |
|---|---|
Formule moléculaire |
C50H52N4O2 |
Poids moléculaire |
741.0 g/mol |
Nom IUPAC |
1,4,5,8-tetrakis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C50H52N4O2/c1-29(2)33-9-17-37(18-10-33)51-41-25-26-42(52-38-19-11-34(12-20-38)30(3)4)46-45(41)49(55)47-43(53-39-21-13-35(14-22-39)31(5)6)27-28-44(48(47)50(46)56)54-40-23-15-36(16-24-40)32(7)8/h9-32,51-54H,1-8H3 |
Clé InChI |
FIDPYUBBJAQHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)C(C)C)NC7=CC=C(C=C7)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


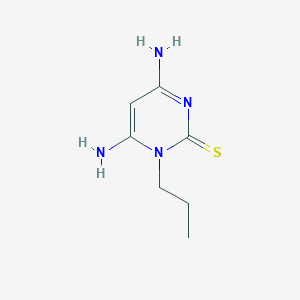
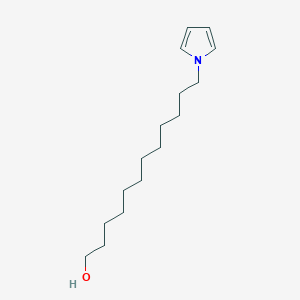
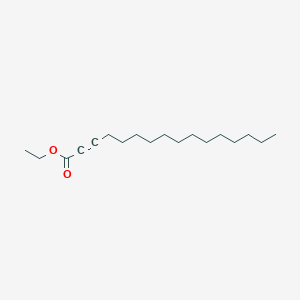
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
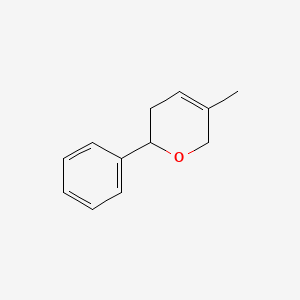
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)


